4-Oxofenretinide

Cancer Oncology Growth Inhibition

Select 4-Oxofenretinide for its unique RAR-independent anti-mitotic mechanism—direct tubulin polymerization inhibition (IC50 5.9 µM) and G2-M arrest—distinct from fenretinide. Maintains 2- to 4-fold greater potency in fenretinide-resistant cell lines. Optimal tool for SCD1 (IC50 ~0.04 µM) and DES1 (IC50 ~0.05 µM) inhibition studies. Use fenretinide as a prodrug for in vivo models; 4-Oxofenretinide achieves steady-state plasma concentrations (0.4–5 µM) within its active range.

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
CAS No. 865536-65-8
Cat. No. B1664621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxofenretinide
CAS865536-65-8
Synonyms4-Oxo-4-HPR;  4 Oxo 4 HPR;  4Oxo4HPR;  3-Keto fenretinide;  4-Oxo Fenretinide;  4-Keto-4-HPR; 
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
InChIInChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+
InChIKeyNZVOGZATHCUFRC-KFJFTADJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxofenretinide (CAS 865536-65-8): A Potent Fenretinide Metabolite with a Unique Anti-Mitotic Mechanism


4-Oxofenretinide (4-oxo-4-HPR; 3-keto fenretinide) is a major, biologically active polar metabolite of the synthetic retinoid fenretinide (4-HPR) [1]. Identified in human plasma and tumor cells, it is a key active species following fenretinide administration [2]. Unlike fenretinide, 4-Oxofenretinide elicits its anticancer effects primarily through a distinct mechanism involving G2-M cell cycle arrest and direct inhibition of tubulin polymerization, effectively targeting cancer cells regardless of their sensitivity to the parent drug [3].

4-Oxofenretinide Procurement Rationale: Why Fenretinide (4-HPR) Cannot Substitute for Its Active Metabolite


Direct substitution of 4-Oxofenretinide with its parent compound, Fenretinide (4-HPR), or other retinoids like ATRA and 13-cis-retinoic acid, is not scientifically justified due to a fundamental divergence in mechanism and activity [1]. While fenretinide's effects are partially mediated by retinoid receptors (RARs), 4-Oxofenretinide's primary anticancer activity is RAR-independent, driven instead by a novel anti-mitotic mechanism involving direct inhibition of tubulin polymerization and profound G2-M arrest [2]. This mechanistic distinction translates to quantifiably superior potency in vitro and, crucially, maintained efficacy in cell lines that have developed resistance to fenretinide [3]. Consequently, 4-Oxofenretinide acts as a distinct chemical entity with a unique therapeutic profile, not merely an active breakdown product of fenretinide. The quantitative evidence below confirms this lack of interchangeability.

Quantitative Differentiation of 4-Oxofenretinide: Head-to-Head Data vs. Fenretinide and Other Analogs


Superior Growth Inhibition Potency in Diverse Cancer Cell Lines vs. Fenretinide

4-Oxofenretinide demonstrates significantly greater potency in inhibiting the growth of cancer cells compared to its parent compound, Fenretinide (4-HPR), across multiple tumor types, including ovarian, breast, and neuroblastoma. Crucially, this enhanced potency is retained in cell lines that have acquired resistance to fenretinide, confirming that the two compounds are not equivalent [1].

Cancer Oncology Growth Inhibition IC50 Fenretinide Resistance

Unique G2-M Cell Cycle Arrest Mechanism Distinct from Fenretinide

The mechanism of cell cycle arrest is a key differentiator. While fenretinide (4-HPR) has a minor effect on the G1 phase, 4-Oxofenretinide causes a pronounced and specific accumulation of cells in the G2-M phase [1]. This effect is associated with a 5- to 6-fold increase in the mitotic index, a measure of the proportion of cells in mitosis, indicating a unique and potent anti-mitotic action [2].

Cell Cycle G2-M Arrest Mitosis Mechanism of Action

Direct Inhibition of Tubulin Polymerization: A Novel Retinoid Mechanism

4-Oxofenretinide functions as a direct inhibitor of tubulin polymerization, a mechanism not shared by its parent compound, fenretinide, or other classical retinoids [1]. In cell-free assays, it inhibits microtubule assembly with a defined IC50, confirming its direct molecular interaction with tubulin, which underlies its potent anti-mitotic and growth-inhibitory effects [2].

Tubulin Polymerization Microtubule Inhibitor Anti-Mitotic Mechanism of Action

Superior Potency as an Inhibitor of Key Fenretinide Molecular Targets

4-Oxofenretinide (3-keto-HPR) is a more potent inhibitor than fenretinide of three enzymes considered key targets for its pleiotropic effects: β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide Δ4-desaturase 1 (DES1) [1]. In contrast, another major metabolite, N-(4-methoxyphenyl)retinamide (MPR), is only a potent and specific inhibitor of BCO1 [2].

Enzyme Inhibition SCD1 DES1 BCO1 Mechanism of Action

Achievable Plasma Concentrations Correlate with In Vitro Activity

Pharmacokinetic studies in pediatric neuroblastoma patients confirm that steady-state plasma concentrations of 4-Oxofenretinide (0.4–5 μM), generated from oral administration of fenretinide, fall within the range shown to have potent growth-inhibitory effects in vitro [1]. This confirms the in vivo relevance of the metabolite and supports the validity of in vitro potency data for predicting in vivo effect.

Pharmacokinetics Neuroblastoma Plasma Exposure In Vivo Fenretinide

High-Impact Research Applications for 4-Oxofenretinide Based on Quantitative Evidence


Investigating Anti-Mitotic Mechanisms and Microtubule Dynamics

Procure 4-Oxofenretinide for studies focused on anti-mitotic mechanisms independent of classical tubulin-binding sites (e.g., taxanes, vinca alkaloids). Its direct inhibition of tubulin polymerization (IC50 = 5.9 µM) and ability to induce a 5-6 fold increase in mitotic index make it a unique tool for investigating novel microtubule dynamics and spindle checkpoint activation [5] [2].

Modeling and Overcoming Fenretinide Resistance in Cancer Research

Use 4-Oxofenretinide in studies with fenretinide-resistant cancer cell lines. Quantitative data confirms that 4-Oxofenretinide remains effective (2- to 4-fold more potent than fenretinide) in fenretinide-resistant cells, where the parent compound fails [5]. This makes it an essential tool for validating target engagement and exploring mechanisms of resistance in preclinical oncology models.

Targeted Enzyme Inhibition Studies for Lipid Metabolism and Signaling

Select 4-Oxofenretinide for in vitro studies focused on the inhibition of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1). As the most potent known inhibitor among fenretinide metabolites (IC50 ~0.04 µM and 0.05 µM, respectively), it is the optimal tool compound for probing these pathways without confounding activity from other metabolites like MPR [5].

In Vivo Efficacy Studies via Prodrug Administration

Design in vivo experiments using fenretinide (4-HPR) as a prodrug, with the understanding that the observed therapeutic effects in models like neuroblastoma are significantly driven by the active metabolite, 4-Oxofenretinide. Pharmacokinetic data confirms that after oral dosing of fenretinide, 4-Oxofenretinide achieves steady-state plasma concentrations (0.4–5 µM) well within its in vitro active range, validating this experimental approach [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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